molecular formula C5H2ClFIN B13092741 4-Chloro-3-fluoro-5-iodopyridine

4-Chloro-3-fluoro-5-iodopyridine

Cat. No.: B13092741
M. Wt: 257.43 g/mol
InChI Key: HUELDBSUJTYQHC-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-5-iodopyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and iodine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-5-iodopyridine typically involves halogenation reactions. One common method is the halogen dance reaction, where a pyridine derivative undergoes selective halogenation at specific positions. For example, starting with 3-chloro-5-fluoro-4-iodopyridine, selective halogenation can yield this compound .

Industrial Production Methods

Industrial production methods for fluoropyridine compounds often involve bromination and fluorination of aminopyridine or nitropyridine compounds. These reactions are optimized for large-scale production, with careful control of reaction conditions to maximize yield and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-5-iodopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with aryl boronic acids can yield various substituted pyridines .

Scientific Research Applications

4-Chloro-3-fluoro-5-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-5-iodopyridine is primarily related to its ability to undergo selective chemical reactions. The presence of electron-withdrawing halogen substituents on the pyridine ring influences its reactivity and interaction with other molecules. These substituents can modulate the electronic properties of the compound, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-fluoro-5-iodopyridine is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of halogen atoms imparts distinct electronic and steric properties, making it a valuable compound for targeted chemical synthesis and applications in various fields .

Properties

Molecular Formula

C5H2ClFIN

Molecular Weight

257.43 g/mol

IUPAC Name

4-chloro-3-fluoro-5-iodopyridine

InChI

InChI=1S/C5H2ClFIN/c6-5-3(7)1-9-2-4(5)8/h1-2H

InChI Key

HUELDBSUJTYQHC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)I)Cl)F

Origin of Product

United States

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